3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide
Description
Chemical Classification and Nomenclature
3-(1-Aminoethyl)-N-methylbenzene-1-sulfonamide is a benzenesulfonamide derivative classified under the broader family of organosulfur compounds. Its systematic IUPAC name reflects its structural features: a benzene ring substituted with a sulfonamide group (-SO$$2$$NH$$2$$) at position 1, an N-methyl group on the sulfonamide nitrogen, and a 1-aminoethyl group at position 3. The molecular formula is C$$9$$H$${14}$$N$$2$$O$$2$$S , with a molecular weight of 214.29 g/mol. Key structural identifiers include:
The compound’s nomenclature adheres to IUPAC guidelines, prioritizing the sulfonamide group as the principal functional group. The numbering of the benzene ring begins at the sulfonamide-substituted carbon, with subsequent substituents assigned positions based on their relative locations.
Historical Context of Benzenesulfonamide Derivatives
Benzenesulfonamide derivatives emerged as critical therapeutic agents following the 1932 discovery of Prontosil, the first sulfonamide antibiotic. These compounds revolutionized medicine by inhibiting bacterial folate synthesis, a mechanism rooted in their structural mimicry of para-aminobenzoic acid (PABA). Over time, chemists modified the core sulfanilamide structure to enhance efficacy and explore new applications. The introduction of alkyl and aminoalkyl substituents, as seen in this compound, aimed to optimize pharmacokinetic properties and target specificity. By the mid-20th century, sulfonamides diversified into anticonvulsants, diuretics, and carbonic anhydrase inhibitors, underscoring their versatility.
Significance in Chemical Research
This compound exemplifies the strategic modification of sulfonamides to study structure-activity relationships (SAR). Key research applications include:
- Enzyme Inhibition : The sulfonamide group binds metalloenzymes like carbonic anhydrase, making derivatives valuable for probing active-site interactions.
- Drug Intermediate : Its aminoethyl and methyl groups serve as synthetic handles for creating libraries of analogs with varied bioactivity.
- Physicochemical Studies : Computational models use its structural data (e.g., collision cross-sections and lipophilicity) to predict behavior in biological systems.
Recent studies highlight its role in synthesizing anticonvulsant candidates, where the aminoethyl moiety enhances blood-brain barrier permeability. Additionally, its crystalline stability facilitates X-ray diffraction analyses of sulfonamide-protein complexes.
Taxonomy within Sulfonamide Compound Family
Sulfonamides are taxonomically categorized by substitution patterns and biological targets. This compound belongs to two subclasses:
- Primary Sulfonamides : Retain the -SO$$2$$NH$$2$$ group, critical for hydrogen bonding in enzyme active sites.
- N-Substituted Derivatives : The N-methyl group reduces polarity, potentially enhancing membrane permeability compared to unsubstituted analogs.
The table below contrasts its features with classical sulfonamides:
| Feature | This compound | Sulfanilamide | Sulfamethoxazole |
|---|---|---|---|
| Substituents | N-methyl, 3-(1-aminoethyl) | None | N$$^1$$-isoxazole |
| Molecular Formula | C$$9$$H$${14}$$N$$2$$O$$2$$S | C$$6$$H$$8$$N$$2$$O$$2$$S | C$${10}$$H$${11}$$N$$3$$O$$3$$S |
| Primary Use | Research intermediate | Antibacterial | Antibacterial |
This taxonomy underscores its niche as a modular scaffold for drug discovery rather than a therapeutic agent itself.
Properties
IUPAC Name |
3-(1-aminoethyl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-7(10)8-4-3-5-9(6-8)14(12,13)11-2/h3-7,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIFODNHFMQIAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1041552-86-6 | |
| Record name | 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Components and Conditions
- Aniline derivative : The starting aniline must have the 1-aminoethyl substituent at the meta-position relative to the sulfonamide group.
- Sulfonating agent : Methanesulfonyl chloride or other sulfonyl chlorides are commonly used.
- Catalysts and additives : Catalytic amounts of amides such as N,N-dimethylformamide (DMF), or high boiling tertiary amines can be used to enhance reaction efficiency.
- Solvents : Aromatic solvents like toluene, xylene, or diethylbenzene are preferred for miscibility and reaction control.
- Temperature : Elevated temperatures ranging from 110°C to 160°C are typical, with an optimal range of 120°C to 150°C.
- Reaction time : Typically 3 to 12 hours, with 3 to 7 hours preferred for better yield and selectivity.
- Pressure : Atmospheric or slightly increased pressure (e.g., 14-17 psig) is used to control volatile by-products like HCl gas.
Detailed Reaction Procedure
A typical preparation involves the following steps:
- Mixing : The 3-(1-aminoethyl)aniline is combined with 1.3 to 4 molar equivalents of methanesulfonyl chloride in the presence of a catalytic amount (0.001 to 0.06 molar equivalents) of DMF or a high boiling tertiary amine.
- Temperature Control : The mixture is heated gradually to maintain a temperature between 110°C and 160°C, preferably 120-150°C.
- Reaction Monitoring : Gas chromatography (GC) is used to monitor the conversion of starting materials to the sulfonamide product at intervals during the reaction.
- Pressure Management : Evolved HCl gas is vented off carefully to maintain reaction safety and efficiency.
- Work-up : After completion, the reaction mixture is cooled to about 80-85°C, diluted with toluene, and then washed with heated water to remove impurities.
- Separation : The organic layer containing the sulfonamide is separated, cooled, and purified as needed.
Comparative Data Table of Preparation Parameters
| Parameter | Preferred Range/Value | Notes |
|---|---|---|
| Aniline to sulfonyl chloride molar ratio | 1 : 1.3 to 1 : 4 | Excess sulfonyl chloride ensures complete reaction |
| Catalyst (DMF or amide) molar ratio | 0.001 to 0.06 relative to aniline | Catalytic amount to avoid side reactions |
| Solvent | Toluene, xylene, diethylbenzene | Aromatic solvents preferred for miscibility |
| Temperature | 120°C to 150°C | Elevated temperature for optimal conversion |
| Reaction time | 3 to 7 hours | Longer times needed at lower temperatures |
| Pressure | Atmospheric to 17 psig | Controls HCl gas evolution |
| Purification | Aqueous washing and organic layer separation | Removes unreacted materials and by-products |
Research Findings and Optimization Insights
- Elevated temperatures significantly reduce reaction time and increase yield but require careful temperature control to avoid decomposition.
- Catalytic amounts of DMF or other amides enhance reaction rate without the need for acid acceptors, simplifying the process.
- The reaction can be run neat or in solvent; however, solvents that form miscible mixtures with the aniline at elevated temperatures are preferred for better control.
- Avoidance of bis(methanesulfonylamino) by-products is critical for product purity; this is achieved by optimizing molar ratios and catalyst amounts.
- Pressure control during the reaction helps manage the release of HCl gas, improving safety and reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are widely recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, a crucial pathway for bacterial survival. Research indicates that 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide exhibits potent activity against various bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Inhibition of Bacterial Growth
In a study examining the efficacy of various sulfonamides, this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL . This suggests its potential use in treating bacterial infections.
Enzyme Inhibition
Carbonic Anhydrase Inhibitors
One of the prominent applications of this compound is as an inhibitor of carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Research has shown that derivatives of sulfonamides can selectively inhibit specific isoforms of CAs, particularly those associated with cancer progression.
Case Study: Selective Inhibition of hCA IX
In a study focused on designing selective hCA IX inhibitors, compounds similar to this compound were synthesized and evaluated. These compounds exhibited IC50 values in the nanomolar range against hCA IX, indicating strong inhibitory potential . This selectivity is crucial for developing targeted cancer therapies.
Therapeutic Applications
Pain Management
Recent research has highlighted the role of sodium channels, particularly NaV1.7, in pain signaling pathways. Compounds like this compound have been investigated for their ability to modulate these channels, presenting a novel approach to pain management.
Case Study: NaV1.7 Inhibition
A study reported that derivatives of sulfonamides showed promise as selective inhibitors of NaV1.7, with significant analgesic effects observed in animal models . This positions this compound as a potential candidate for developing new pain relief medications.
Summary of Applications
Mechanism of Action
The mechanism of action of 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting biochemical pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₉H₁₄N₂O₂S
- Molecular Weight : 214.08 Da
- InChIKey : VDIFODNHFMQIAI-UHFFFAOYSA-N
- Key Features: The compound features a benzene sulfonamide core with an N-methyl substitution and a 1-aminoethyl side chain at the meta position.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Functional Group Analysis
- N-Substituents: N-Methyl (Target Compound): Reduces sulfonamide acidity, improving metabolic stability and membrane permeability compared to unsubstituted sulfonamides . N-(3-Chloro-4-fluorophenyl) (): Introduces strong electron-withdrawing groups, enhancing binding to aromatic pocket domains in enzymes or receptors .
Aromatic Modifications :
Pharmacological and Reactivity Insights
- Target Compound: The primary amine on the aminoethyl group allows for conjugation (e.g., Schiff base formation or amide coupling), making it a versatile intermediate. Its N-methyl group may reduce off-target interactions compared to bulkier analogs .
- Compound : The chloro and fluoro substituents likely enhance bioactivity in antimicrobial or anticancer contexts due to increased electrophilicity and target affinity .
- Compound : The indazole core is associated with antiproliferative effects, suggesting the target compound could be modified similarly for oncology applications .
Patent and Research Landscape
- Target Compound: Limited to 2 patents, indicating early-stage development. Potential applications could include protease inhibitors or antibacterials, leveraging the sulfonamide scaffold .
- and Compounds : These have documented biological activities (e.g., antiproliferative effects), highlighting the therapeutic relevance of sulfonamide derivatives with heterocyclic substitutions .
Biological Activity
3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to various sulfonamides known for their roles as enzyme inhibitors, particularly in carbonic anhydrase (CA) and antibacterial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₉H₁₃N₃O₂S. The sulfonamide group (-SO₂NH₂) is key to its biological activity, allowing it to interact with various biological targets.
Enzyme Inhibition
The primary mechanism of action for this compound involves inhibition of carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in organisms. Studies indicate that this compound exhibits significant inhibitory effects on isoforms of CA, particularly CA IX and CA II, with IC50 values suggesting potent selectivity towards CA IX over CA II .
- Table 1: Inhibition Potency of this compound against Carbonic Anhydrases
| Enzyme Isoform | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 | High |
| CA II | 3.92 | Moderate |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against various gram-positive and gram-negative bacteria. Research has shown that it possesses notable antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin .
- Table 2: Antibacterial Efficacy of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 31 ± 0.12 | 7.81 |
| S. aureus | 28 ± 0.10 | 10.00 |
| B. subtilis | No activity | - |
Study on Anticancer Properties
In a study focusing on the apoptosis-inducing capabilities of sulfonamide derivatives, including this compound, it was found to significantly increase the percentage of apoptotic cells in MDA-MB-231 breast cancer cell lines. The compound induced apoptosis by enhancing annexin V-FITC positivity, indicating its potential as an anticancer agent .
Research on Carbonic Anhydrase Inhibition
Another pivotal study highlighted the structural optimization of sulfonamides aimed at enhancing their selectivity towards specific CA isoforms. The findings suggested that modifications in the tail structure of benzenesulfonamides could lead to improved binding affinities and selectivity profiles, making them suitable candidates for therapeutic interventions in conditions like glaucoma and cancer .
Q & A
Q. What are the common synthetic routes for 3-(1-aminoethyl)-N-methylbenzene-1-sulfonamide, and what reaction conditions are critical for high yields?
The synthesis typically involves:
- Sulfonamide core formation : Sulfonation of benzene followed by N-methylation using methylating agents like methyl iodide under basic conditions .
- Aminoethyl group introduction : Nucleophilic substitution or reductive amination, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Critical parameters: Reaction time (12–24 hrs), stoichiometry of alkylating agents, and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the structural and electronic properties of this compound?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and aminoethyl groups) and assess purity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 258.12) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, if single crystals are obtainable .
- DFT calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
Q. What are the standard protocols for evaluating the compound’s solubility and stability?
- Solubility : Test in solvents (DMSO, water, ethanol) via UV-Vis spectroscopy or gravimetric analysis at 25°C .
- Stability : Accelerated degradation studies under acidic/basic conditions (pH 1–13) and thermal stress (40–80°C) monitored by HPLC .
Advanced Research Questions
Q. How can conflicting reports on the compound’s biological activity be resolved?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) may arise from:
- Assay variability : Standardize conditions (e.g., buffer pH, incubation time) and validate with positive controls (e.g., known sulfonamide inhibitors) .
- Structural analogs : Compare activity of derivatives (e.g., halogenated or ethoxy-substituted analogs) to identify pharmacophoric motifs .
- Target engagement studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities .
Q. What strategies optimize synthetic yields while minimizing byproducts?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically to identify optimal conditions .
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak product concentration .
- Byproduct analysis : LC-MS to identify impurities (e.g., over-alkylated products) and adjust reagent ratios .
Q. How can computational methods predict the compound’s mechanism of action in biological systems?
- Molecular docking : Simulate interactions with target proteins (e.g., carbonic anhydrase) using AutoDock Vina .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with bioactivity data to guide structural optimization .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize synthesis in-house or collaborate with academic labs for custom synthesis .
- Reproducibility : Document batch-specific variability (e.g., solvent lot, catalyst age) in supplementary data .
- Ethical reporting : Disclose negative results (e.g., lack of bioactivity) to prevent publication bias .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
